

# Odevixibat Clinical Trials: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, odevixibat interrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids and a subsequent reduction in the systemic bile acid pool.[1][2] This mechanism of action has shown therapeutic promise in pediatric cholestatic liver diseases, where the accumulation of bile acids is a key driver of pathology, leading to debilitating symptoms such as pruritus and progressive liver damage. This technical guide provides a comprehensive review of the clinical trial phases of odevixibat, focusing on its development for Progressive Familial Intrahepatic Cholestasis (PFIC), Alagille Syndrome (ALGS), and Biliary Atresia.

## **Mechanism of Action: IBAT Inhibition**

The enterohepatic circulation is a highly efficient process, with approximately 95% of bile acids being reabsorbed in the terminal ileum via the IBAT.[3] In cholestatic conditions, the impaired secretion of bile acids from the liver leads to their accumulation, causing hepatocellular injury and intense pruritus. **Odevixibat** acts locally in the gut with minimal systemic exposure, directly targeting the IBAT to reduce bile acid reuptake.[3][4] This targeted inhibition effectively breaks the cycle of bile acid recirculation, thereby lowering serum bile acid (sBA) concentrations and alleviating associated symptoms.[2]





Click to download full resolution via product page

Figure 1: Odevixibat's Mechanism of Action on Enterohepatic Circulation.

# Clinical Development in Progressive Familial Intrahepatic Cholestasis (PFIC)

PFIC is a group of rare, autosomal recessive liver disorders characterized by impaired bile formation and/or secretion, leading to severe cholestasis, pruritus, and progressive liver fibrosis. **Odevixibat** has undergone extensive clinical evaluation for the treatment of pruritus in patients with PFIC.

## PEDFIC 1 (Phase 3)



The PEDFIC 1 trial was a pivotal, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of **odevixibat** in children with PFIC type 1 or type 2.[5][6]

#### Experimental Protocol:

- Study Design: 24-week, multicenter, global trial.[5]
- Patient Population: 62 patients aged 6 months to 15.9 years with a confirmed diagnosis of PFIC1 or PFIC2 and significant pruritus.[5]
- Treatment Arms: Patients were randomized in a 1:1:1 ratio to receive:
  - Odevixibat 40 μg/kg/day
  - Odevixibat 120 μg/kg/day
  - Placebo[6]
- Primary Endpoints:
  - United States: Proportion of patients with a positive pruritus assessment, defined as a scratching score of ≤1 on a 0-4 scale or a ≥1-point drop from baseline on the PRUCISION observer-reported outcome (ObsRO) instrument.
  - European Union: Proportion of patients with either a ≥70% reduction in sBA from baseline or an sBA level ≤70 μmol/L.[6]
- Secondary Endpoints: Included changes in sBA levels and sleep parameters.

Quantitative Data Summary:



| Outcome<br>Measure                                  | Odevixibat (40<br>μg/kg/day)    | Odevixibat<br>(120<br>µg/kg/day) | Placebo               | p-value |
|-----------------------------------------------------|---------------------------------|----------------------------------|-----------------------|---------|
| Primary Endpoint (US): Positive Pruritus Assessment | Data for pooled odevixibat arms | 53.5%                            | 28.7%                 | 0.004   |
| Primary Endpoint<br>(EU): sBA<br>Response           | 44%                             | 21%                              | 0%                    | 0.003   |
| Secondary<br>Endpoint:<br>Change in sBA<br>(µmol/L) | Data for pooled odevixibat arms | -114.3 (mean reduction)          | +13.1 (mean increase) | 0.002   |

Table 1: Key Efficacy Outcomes from the PEDFIC 1 Trial.[6]

## **PEDFIC 2 (Open-Label Extension)**

PEDFIC 2 is an ongoing, long-term, open-label extension study evaluating the continued efficacy and safety of **odevixibat** in patients from PEDFIC 1, as well as new patients with any type of PFIC.[6][7]

#### Experimental Protocol:

- Study Design: 72-week, open-label, single-arm study.[7]
- Patient Population: Patients who completed PEDFIC 1 and new patients of any age with any PFIC subtype.[6]
- Treatment: All patients received odevixibat 120 μg/kg/day.[7]
- Primary Endpoints (Interim Analysis at Week 24):
  - Change from baseline in sBA.



Proportion of positive pruritus assessments.[8]

Quantitative Data Summary (Interim Analysis):

| Cohort                             | Mean Change in sBA from<br>Baseline (μmol/L)             | Proportion of Positive<br>Pruritus Assessments |
|------------------------------------|----------------------------------------------------------|------------------------------------------------|
| Cohort 1A (Odevixibat in PEDFIC 1) | -201 (from PEDFIC 1 baseline to weeks 22-24 of PEDFIC 2) | 33%                                            |
| Cohort 1B (Placebo in PEDFIC 1)    | -144 (from odevixibat initiation to weeks 22-24)         | 56%                                            |
| Cohort 2 (New Patients)            | -104 (from odevixibat initiation to weeks 22-24)         | 62%                                            |

Table 2: Key Efficacy Outcomes from the PEDFIC 2 Interim Analysis.[8]

## **Clinical Development in Alagille Syndrome (ALGS)**

ALGS is a rare, autosomal dominant genetic disorder characterized by a paucity of intrahepatic bile ducts, leading to cholestasis, severe pruritus, and progressive liver disease.

## ASSERT (Phase 3)

The ASSERT trial was a pivotal, randomized, double-blind, placebo-controlled study to assess the efficacy and safety of **odevixibat** in patients with ALGS.[9][10]

#### Experimental Protocol:

- Study Design: 24-week, multicenter, global trial.[10]
- Patient Population: 52 patients with a genetically confirmed diagnosis of ALGS, a history of significant pruritus, and elevated sBA levels.[10][11]
- Treatment Arms: Patients were randomized 2:1 to receive:
  - Odevixibat 120 μg/kg/day (n=35)



- Placebo (n=17)[10]
- Primary Endpoint: Change in caregiver-reported scratching score (on the PRUCISION instrument; range 0-4) from baseline to weeks 21-24.[10]
- Key Secondary Endpoint: Change in sBA concentration from baseline to the average of weeks 20 and 24.[10]

#### Quantitative Data Summary:

| Outcome Measure                                                 | Odevixibat (120<br>µg/kg/day) | Placebo | p-value |
|-----------------------------------------------------------------|-------------------------------|---------|---------|
| Primary Endpoint: LS<br>Mean Change in<br>Scratching Score      | -1.7                          | -0.8    | 0.0024  |
| Key Secondary<br>Endpoint: LS Mean<br>Change in sBA<br>(μmol/L) | -90                           | +22     | 0.0012  |

Table 3: Key Efficacy Outcomes from the ASSERT Trial.[10][11]

# **Clinical Development in Biliary Atresia**

Biliary atresia is a rare and life-threatening liver disease in infants, characterized by the obstruction or absence of extrahepatic bile ducts. It is a leading cause of pediatric liver transplantation.[1]

## **BOLD (Phase 3)**

The BOLD study is an ongoing, pivotal, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of **odevixibat** in children with biliary atresia who have undergone a Kasai hepatoportoenterostomy.[12][13]

Experimental Protocol:



- Study Design: Double-blind, randomized, placebo-controlled.[12]
- Patient Population: Children with a clinical diagnosis of biliary atresia who have undergone a Kasai procedure.[12]
- Treatment Arms:
  - Odevixibat
  - Placebo
- Primary Outcome: Proportion of patients who are alive and have not undergone a liver transplant after 104 weeks of study treatment.[1]
- Secondary Outcome Measures: Include changes in total bilirubin and sBA levels.[13]

As the BOLD trial is ongoing, comprehensive efficacy data is not yet available.





Click to download full resolution via product page

Figure 2: Odevixibat Clinical Trial Workflow for Different Indications.

## **Safety and Tolerability**

Across the completed clinical trials, **odevixibat** has been generally well-tolerated. The most commonly reported treatment-emergent adverse events were gastrointestinal in nature, with



diarrhea being the most frequent.[6][10] These events were typically mild to moderate in severity.

### Conclusion

The clinical development program for **odevixibat** has demonstrated its efficacy and safety in treating pruritus associated with PFIC and ALGS. The significant reductions in both pruritus and serum bile acids observed in the PEDFIC and ASSERT trials provide strong evidence for its therapeutic benefit in these rare pediatric cholestatic liver diseases. The ongoing BOLD study holds the potential to expand the indication for **odevixibat** to include biliary atresia, a condition with a high unmet medical need. The targeted, non-systemic mechanism of action of **odevixibat** represents a significant advancement in the management of these debilitating conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. What is the mechanism of Odevixibat? [synapse.patsnap.com]
- 3. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 4. Learn about Bylvay® (odevixibat) Mechanism of Action For HCPs [bylvay.com]
- 5. biospace.com [biospace.com]
- 6. join.hcplive.com [join.hcplive.com]
- 7. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bylvay® (odevixibat) clinical trials in Alagille syndrome HCP [bylvay.com]



- 10. Efficacy and safety of odevixibat in patients with Alagille syndrome (ASSERT): a phase 3, double-blind, randomised, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. UCSF Biliary Atresia Trial → Odevixibat in Children With Biliary Atresia Who Have Undergone a Kasai HPE (BOLD) [clinicaltrials.ucsf.edu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Odevixibat Clinical Trials: An In-depth Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663563#in-depth-review-of-odevixibat-s-clinical-trial-phases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com